

# Comparative Analysis of the Anti-Angiogenic Effects of **1D228**

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## Compound of Interest

Compound Name: **1D228**

Cat. No.: **B12371235**

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of the novel dual c-Met/TRK inhibitor, **1D228**, with alternative therapeutic agents, Tepotinib (a c-Met inhibitor) and Larotrectinib (a TRK inhibitor). The information presented is intended for researchers, scientists, and drug development professionals interested in the field of angiogenesis and cancer therapeutics.

## Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. The receptor tyrosine kinases c-Met and TRK are crucial mediators of pro-angiogenic signaling pathways. **1D228** is a novel small molecule inhibitor designed to simultaneously target both c-Met and TRK, offering a potentially more potent anti-angiogenic and anti-tumor effect compared to single-target agents. [1][2] This guide summarizes the available experimental data to validate the anti-angiogenic effects of **1D228** and provides a comparative analysis with Tepotinib and Larotrectinib.

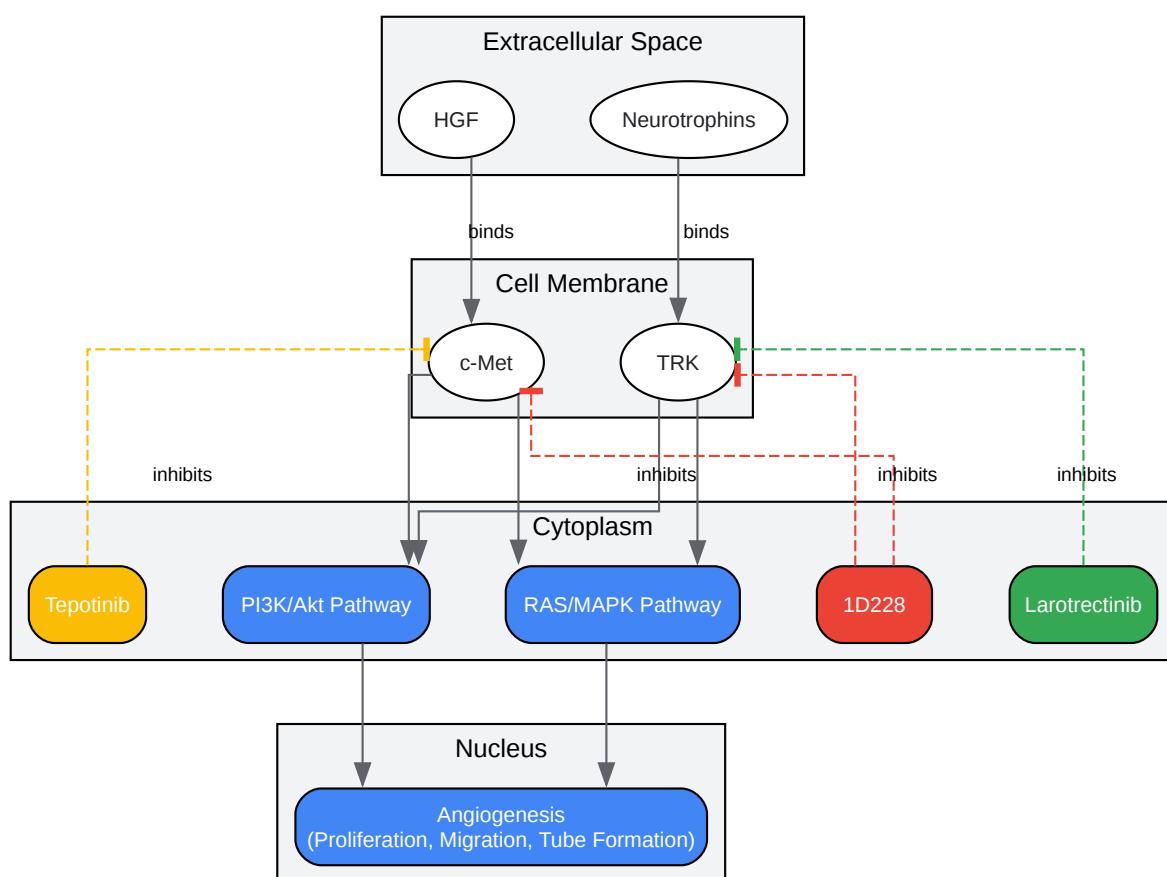
## Mechanism of Action: A Dual-Targeting Approach

**1D228** exerts its anti-angiogenic effects by inhibiting the phosphorylation of both c-Met and Tropomyosin Receptor Kinase (TRK) receptors on endothelial cells.[1] This dual inhibition blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all of which are essential steps in angiogenesis.

- c-Met Inhibition: The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways such as PI3K/Akt and RAS/MAPK, promoting cell survival and proliferation. **1D228** blocks this activation.
- TRK Inhibition: The TRK receptors (TrkA, TrkB, and TrkC), activated by neurotrophins, also play a role in angiogenesis. **1D228**'s inhibition of TRK phosphorylation further disrupts pro-angiogenic signaling.

By targeting both pathways, **1D228** is hypothesized to produce a more profound anti-angiogenic effect than inhibitors targeting either c-Met or TRK alone.

## Signaling Pathway Diagram



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Caption: Signaling pathway of **1D228**'s anti-angiogenic effect.

## Comparative Performance Data

The following tables summarize the available quantitative data comparing the anti-angiogenic and anti-tumor efficacy of **1D228**, Tepotinib, and Larotrectinib.

### Table 1: In Vitro Anti-Angiogenic Activity

Compound	Target(s)	Cell Line	Assay	Endpoint	Result	Citation
1D228	c-Met, TRKA, TRKB, TRKC	HUVEC, C166	Tube Formation	Dose-dependent inhibition of tube formation	Effective inhibition observed	[1]
Endothelial Cells	Migration Assay	Inhibition of cell migration	Near-complete inhibition of migration	[1]		
c-Met Kinase	Kinase Assay	IC50	0.86 nM	[1]		
TRKA Kinase	Kinase Assay	IC50	111.5 nM	[1]		
TRKB Kinase	Kinase Assay	IC50	23.68 nM	[1]		
TRKC Kinase	Kinase Assay	IC50	25.48 nM	[1]		
Tepotinib	c-Met	c-Met Kinase	Kinase Assay	IC50	4.6 nM	[1]
Larotrectinib	TRKA, TRKB, TRKC	Various Cancer Cells	Proliferation	Inhibition of TRK fusion-positive cancer cells	Potent inhibitor	[3][4]

Note: Direct comparative IC50 values on endothelial cell lines for all three compounds in the same study are not readily available in the public domain.

## Table 2: In Vivo Anti-Tumor Efficacy

Compound	Tumor Model	Dosage	Tumor Growth Inhibition (TGI)	Citation
1D228	Gastric Tumor Xenograft (MKN45)	8 mg/kg/d	94.8%	<a href="#">[1]</a> <a href="#">[2]</a>
Liver Tumor Xenograft (MHCC97H)		4 mg/kg/d	93.4%	<a href="#">[1]</a> <a href="#">[2]</a>
Tepotinib	Gastric Tumor Xenograft (MKN45)	8 mg/kg/d	67.61%	<a href="#">[1]</a> <a href="#">[2]</a>
Liver Tumor Xenograft (MHCC97H)		4 mg/kg/d	63.9%	<a href="#">[1]</a> <a href="#">[2]</a>
Tepotinib + Larotrectinib	Gastric Tumor Xenograft (MKN45)	Not Specified	56% reduction	<a href="#">[1]</a>

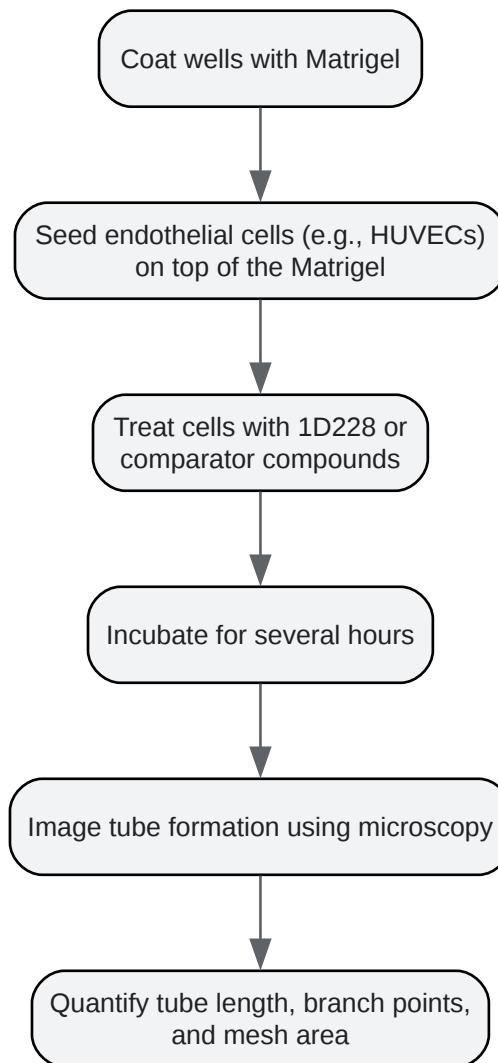
## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Workflow Diagram:



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Caption: Workflow for the endothelial cell tube formation assay.

#### Methodology:

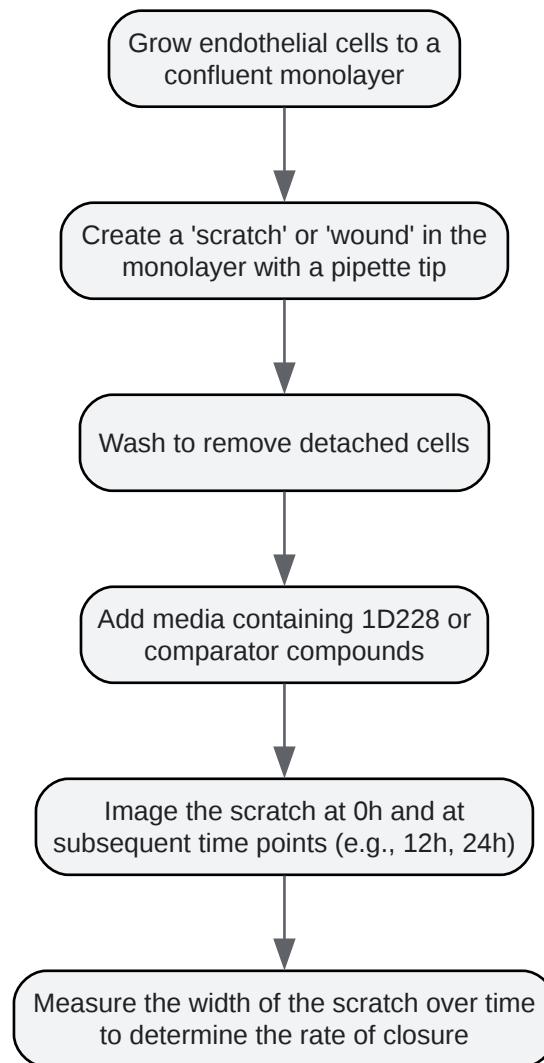
- Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are seeded onto the Matrigel-coated wells.
- Treatment: Cells are treated with varying concentrations of **1D228**, Tepotinib, Larotrectinib, or a vehicle control.

- Incubation: Plates are incubated for 4-18 hours to allow for the formation of tube-like structures.
- Imaging: The formation of capillary-like networks is observed and captured using a microscope.
- Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software like ImageJ.[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Endothelial Cell Migration (Wound Healing) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" or scratch in a cell monolayer, mimicking the cell migration that occurs during angiogenesis.

Workflow Diagram:



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Caption: Workflow for the endothelial cell migration assay.

Methodology:

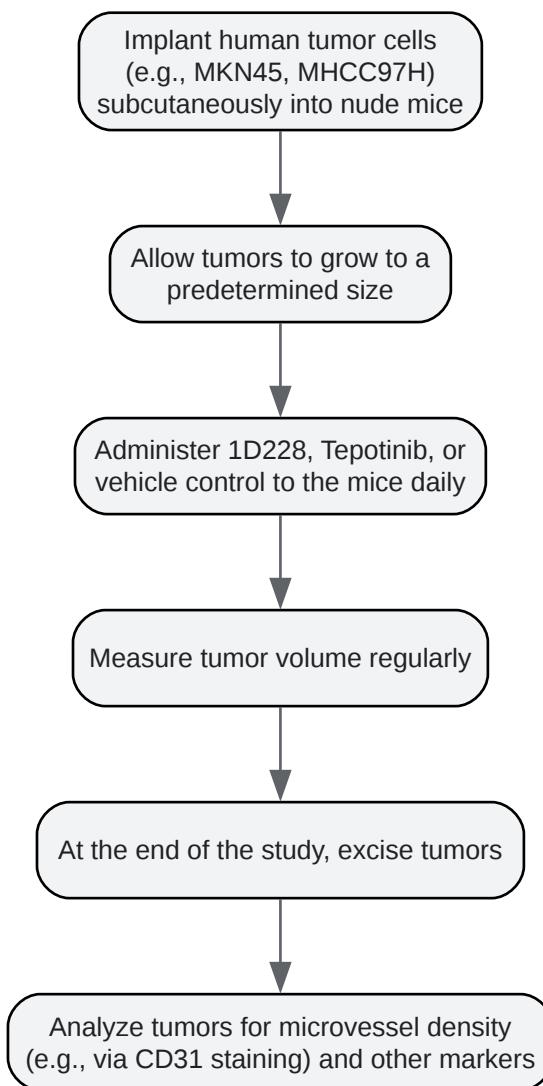
- Cell Culture: Endothelial cells are grown in a multi-well plate until they form a confluent monolayer.
- Scratch Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the center of the monolayer.
- Washing: The wells are washed with phosphate-buffered saline (PBS) to remove any detached cells.

- Treatment: Fresh culture medium containing different concentrations of the test compounds (**1D228**, Tepotinib, Larotrectinib) or a vehicle control is added to the wells.
- Imaging: The scratch is imaged at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 12, 24 hours).
- Quantification: The width of the scratch is measured at each time point, and the percentage of wound closure is calculated to determine the rate of cell migration.[2][7][8][9]

## In Vivo Tumor Xenograft Model

This model assesses the anti-tumor and anti-angiogenic effects of the compounds in a living organism.

Workflow Diagram:



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Caption: Workflow for the *in vivo* tumor xenograft model.

#### Methodology:

- Tumor Cell Implantation: Human gastric (MKN45) or liver (MHCC97H) cancer cells are injected subcutaneously into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Drug Administration: Mice are then treated with **1D228**, Tepotinib, or a vehicle control, typically via oral gavage, on a daily basis.

- Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Endpoint Analysis: At the conclusion of the study, the tumors are excised, weighed, and processed for further analysis.
- Immunohistochemistry: Tumor sections are stained for the endothelial cell marker CD31 to assess microvessel density, providing a direct measure of angiogenesis within the tumor.

## Conclusion

The available data strongly supports the potent anti-angiogenic effects of **1D228**, which are mediated through its dual inhibition of c-Met and TRK signaling pathways. In both in vitro and in vivo models, **1D228** has demonstrated superior efficacy in inhibiting key angiogenic processes and suppressing tumor growth compared to the single-target c-Met inhibitor, Tepotinib. While direct comparative data for the anti-angiogenic effects of Larotrectinib on endothelial cells is limited, the dual-targeting strategy of **1D228** appears to offer a significant advantage in overcoming potential resistance mechanisms and achieving a more comprehensive blockade of tumor angiogenesis. Further studies directly comparing the anti-angiogenic profiles of **1D228**, Tepotinib, and Larotrectinib on various endothelial cell types would be valuable to further elucidate their relative potencies and clinical potential.

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